Sulfo-Cy5-tetrazine

bioorthogonal chemistry click chemistry reaction kinetics

Sulfo-Cy5-tetrazine is a sulfonated cyanine‑5 (Cy5) fluorophore conjugated to a tetrazine moiety, designed for inverse‑electron‑demand Diels–Alder (IEDDA) bioorthogonal chemistry. It retains Cy5 spectral properties (Ex/Em ~646/662 nm) while introducing three sulfonate groups that confer high aqueous solubility and minimal nonspecific binding.

Molecular Formula C43H49N7O10S3
Molecular Weight 920.1 g/mol
Cat. No. B15599164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5-tetrazine
Molecular FormulaC43H49N7O10S3
Molecular Weight920.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H49N7O10S3/c1-42(2)34-26-32(62(55,56)57)19-21-36(34)49(23-10-6-9-14-40(51)44-28-30-15-17-31(18-16-30)41-47-45-29-46-48-41)38(42)12-7-5-8-13-39-43(3,4)35-27-33(63(58,59)60)20-22-37(35)50(39)24-11-25-61(52,53)54/h5,7-8,12-13,15-22,26-27,29H,6,9-11,14,23-25,28H2,1-4H3,(H3-,44,51,52,53,54,55,56,57,58,59,60)
InChIKeyTYHSHKVHPUEYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-Cy5-tetrazine Procurement Guide: Water-Soluble Far-Red Click Probe for Bioorthogonal Labeling


Sulfo-Cy5-tetrazine is a sulfonated cyanine‑5 (Cy5) fluorophore conjugated to a tetrazine moiety, designed for inverse‑electron‑demand Diels–Alder (IEDDA) bioorthogonal chemistry. It retains Cy5 spectral properties (Ex/Em ~646/662 nm) while introducing three sulfonate groups that confer high aqueous solubility and minimal nonspecific binding [1]. The tetrazine group enables rapid, copper‑free cycloaddition with trans‑cyclooctene (TCO)-modified biomolecules, achieving second‑order rate constants >10⁶ M⁻¹ s⁻¹ [2].

Why Generic Cy5‑Tetrazine or Alexa Fluor 647 Analogs Cannot Replace Sulfo-Cy5-tetrazine


Standard Cy5‑tetrazine lacks the sulfonate modifications and therefore exhibits limited aqueous solubility, leading to aggregation and nonspecific adsorption in biological buffers [1]. Alexa Fluor 647–tetrazine, while spectrally similar, is proprietary and offers no published advantage in reaction kinetics or photostability over the sulfonated Cy5 platform [2]. Moreover, the tetrazine–TCO ligation rate varies with tetrazine substitution; the parent tetrazine used in Sulfo-Cy5-tetrazine provides one of the fastest bioorthogonal reactions available, outperforming strain‑promoted azide–alkyne cycloaddition (SPAAC) by 100‑ to 1000‑fold . These differences mandate product‑specific selection for reproducible, high‑contrast labeling.

Sulfo-Cy5-tetrazine Differentiated Performance Data: Quantitative Head‑to‑Head Comparisons


IEDDA Reaction Kinetics: 100‑1000× Faster than SPAAC Click Chemistry

The tetrazine–TCO ligation is among the fastest bioorthogonal reactions reported. Sulfo-Cy5-tetrazine participates in this IEDDA cycloaddition with a second‑order rate constant (k₂) exceeding 10⁶ M⁻¹ s⁻¹ [1]. In contrast, strain‑promoted azide–alkyne cycloaddition (SPAAC), a common copper‑free alternative, exhibits rate constants typically in the range of 10⁻³ to 10¹ M⁻¹ s⁻¹, meaning the tetrazine–TCO reaction is 100‑ to 1000‑fold faster . This kinetic superiority enables near‑instantaneous labeling at low nanomolar probe concentrations, which is critical for tracking rapid biological processes.

bioorthogonal chemistry click chemistry reaction kinetics

Aqueous Solubility: >50 mM in PBS vs. Non‑sulfonated Cy5‑Tetrazine

The three sulfonate groups on Sulfo-Cy5-tetrazine confer solubility exceeding 50 mM in phosphate‑buffered saline (PBS) . In comparison, non‑sulfonated Cy5‑tetrazine requires organic co‑solvents (e.g., DMSO or DMF) for dissolution and tends to aggregate in aqueous media, which can cause precipitation and high background due to nonspecific sticking [1]. This difference eliminates the need for organic co‑solvents that may denature proteins or perturb cellular membranes.

solubility bioconjugation aqueous compatibility

Optical Brightness: Extinction Coefficient 271,000 M⁻¹ cm⁻¹ & Quantum Yield 0.28

Sulfo-Cy5-tetrazine displays an extinction coefficient (ε) of 271,000 M⁻¹ cm⁻¹ and a fluorescence quantum yield (Φ) of 0.28 in aqueous buffer [1]. These values are virtually identical to those of the gold‑standard Alexa Fluor 647 (ε ~270,000 M⁻¹ cm⁻¹, Φ ~0.33) and to Cy5 itself (ε ~250,000 M⁻¹ cm⁻¹, Φ ~0.27) . Consequently, Sulfo-Cy5-tetrazine provides comparable per‑molecule brightness while adding the bioorthogonal tetrazine handle, allowing direct substitution of Alexa Fluor 647 or Cy5 in existing 633/647 nm laser‑based workflows.

fluorescence imaging flow cytometry extinction coefficient

pH Insensitivity: Stable Fluorescence from pH 4 to pH 10

Sulfo-Cy5-tetrazine conjugates maintain constant fluorescence intensity across a broad pH range of 4 to 10 [1]. This stability is a hallmark of the Cy5 chromophore and is preserved in the sulfonated derivative. In contrast, many fluorescein‑based dyes (e.g., FITC) lose >50% of their fluorescence below pH 7 due to protonation of the xanthene ring . Such pH insensitivity is essential for experiments that traverse acidic endosomal compartments (pH ~5.5) or basic cellular microenvironments.

pH stability fluorescence bioorthogonal labeling

Superior Photostability: >2× Longer Signal Retention than FITC or Cy3

Sulfo-Cy5-tetrazine exhibits markedly higher resistance to photobleaching than shorter‑wavelength dyes. Under continuous 633 nm laser illumination, Sulfo-Cy5 retains >80% of its initial fluorescence after 10 min, whereas FITC (488 nm excitation) loses ~50% of signal under equivalent power density, and Cy3 (550 nm excitation) shows intermediate fading . This enhanced photostability is attributed to the extended π‑conjugation and electron‑withdrawing sulfonate groups of the Cy5 core [1].

photostability fluorescence microscopy live‑cell imaging

Membrane Impermeability: Exclusively Extracellular Labeling for Cell‑Surface Studies

The highly charged sulfonate groups render Sulfo-Cy5-tetrazine impermeable to the plasma membrane of live mammalian cells. In a direct imaging study, HEK293T cells incubated with 1 μM SulfoCy5‑methyltetrazine for 5 min showed fluorescence exclusively on the extracellular face, with no detectable intracellular signal [1]. In contrast, the non‑sulfonated counterpart Cy5‑tetrazine exhibits partial membrane permeability due to its lower charge density, leading to unwanted cytoplasmic background [2]. This property is essential for experiments requiring discrimination between surface and internalized pools of receptors.

membrane impermeability cell‑surface labeling live‑cell imaging

Optimized Use Cases for Sulfo-Cy5-tetrazine: Where Quantitative Advantages Translate to Experimental Success


Live‑Cell Surface Receptor Labeling and Trafficking Studies

Exploiting the membrane impermeability and rapid IEDDA kinetics, Sulfo-Cy5-tetrazine is ideal for labeling TCO‑modified antibodies or ligands on live cells. The >10⁶ M⁻¹ s⁻¹ reaction rate allows near‑instantaneous staining of surface receptors at sub‑micromolar concentrations, while the sulfonate‑enforced impermeability ensures that only extracellular epitopes are visualized [1]. This combination enables precise tracking of receptor endocytosis and recycling without confounding intracellular background [2].

Multiplexed Flow Cytometry with 633 nm Laser Systems

With an extinction coefficient of 271,000 M⁻¹ cm⁻¹ and emission maximum at 662 nm, Sulfo-Cy5-tetrazine matches the spectral performance of Alexa Fluor 647 and Cy5, making it a drop‑in replacement for any flow cytometry panel utilizing a 633 nm laser [3]. Its pH insensitivity (pH 4–10) guarantees consistent fluorescence intensity across diverse sample buffers, reducing inter‑experiment variability and the need for pH adjustment [4].

In Vivo Pretargeted Imaging and Deep‑Tissue Fluorescence

The far‑red emission (662 nm) of Sulfo-Cy5-tetrazine penetrates tissue more effectively than shorter‑wavelength dyes, and its high aqueous solubility prevents aggregation and rapid clearance. When paired with a pre‑administered TCO‑modified targeting agent (e.g., antibody or nanoparticle), the ultra‑fast tetrazine–TCO ligation occurs selectively at the tumor site, achieving a signal‑to‑noise ratio >10:1 within minutes [5]. The >80% photostability retention under prolonged illumination supports serial imaging over hours, enabling pharmacokinetic monitoring and tumor burden assessment.

Bioconjugation of pH‑Sensitive Proteins and Antibodies

The ability to dissolve Sulfo-Cy5-tetrazine directly in aqueous buffers eliminates the need for organic co‑solvents like DMSO or DMF, which can denature sensitive biomolecules. Its solubility >50 mM in PBS allows high‑density labeling without precipitation, and the broad pH stability (4–10) ensures that conjugates remain fluorescent even if the protein experiences acidic or basic microenvironments . This makes Sulfo-Cy5-tetrazine the preferred choice for labeling antibodies, enzymes, and fragile protein complexes intended for functional assays.

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